molecular formula C13H12N4S B1397784 1-(4-(2-氨基-4-甲基噻唑-5-基)吡啶-2-基)环丙烷甲腈 CAS No. 1163707-54-7

1-(4-(2-氨基-4-甲基噻唑-5-基)吡啶-2-基)环丙烷甲腈

货号 B1397784
CAS 编号: 1163707-54-7
分子量: 256.33 g/mol
InChI 键: JVEIHQRIBSDOLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular weight of this compound is 270.35 g/mol. Detailed structural analysis is not available in the search results.


Chemical Reactions Analysis

This compound is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 369.3±42.0 °C, and its density is predicted to be 1.297±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 3.67±0.10 .

科学研究应用

合成和衍生物的形成

  1. 含有苯并噻唑部分的新型 N-氨基-2-吡啶酮和环烷环稠吡啶的合成: 这项研究概述了一种新型的一步法,用于合成含有苯并噻唑部分的 N-氨基-2-吡啶酮和环烷环稠吡啶衍生物,这可能在开发具有潜在药用价值的新型化合物方面得到应用 (Elgemeie 等人, 2000).

  2. 由 4-羟基-6-甲基-2-吡啶酮合成的一系列功能化 4H-吡喃并 (3,2-c) 吡啶及其反应: 这篇论文展示了多种吡啶衍生物的合成,这些衍生物在新型药物的开发中很重要 (Mekheimer 等人, 1997).

结构表征

  1. 1-(4-甲基吡啶-2-基)硫脲的两种多晶型物和两种衍生的 2-氨基噻唑的结构表征: 这项研究描述了吡啶衍生物的多晶型形式的结构分析,这对于了解这些化合物的物理和化学性质至关重要 (Böck 等人, 2020).

抗癌和抗糖尿病应用

  1. 新型抗癌和抗糖尿病系列化合物的开发:螺并噻唑烷类似物: 这项研究重点介绍了螺并噻唑烷类似物的合成,这些类似物在细胞系研究中显示出显着的抗癌和抗糖尿病活性 (Flefel 等人, 2019).

抗菌活性

  1. 从异烟酸肼出发合成一些新的 1,2,4-三唑并评价其抗菌活性: 这项研究涉及三唑衍生物的合成及其抗菌活性的评估,显示了这些化合物在治疗感染中的潜在用途 (Bayrak 等人, 2009).

荧光性质

  1. 具有氨基酸功能的新型 3-吡啶甲腈的合成及其荧光性质: 这项研究探索了新合成吡啶的荧光性质,这在荧光探针或传感器的开发中可能很重要 (Girgis 等人, 2004).

作用机制

The enhanced binding affinity of this compound was attributed to favorable electrostatic interactions with Gly77 (–1.438 kcal/mol), Glu50 (–2.711 kcal/mol), Asp49 (–1.644 kcal/mol), and Asn46 (–1.034 kcal/mol) residues lining the active site .

未来方向

This compound is gaining much attention in recent years due to its potential applications in various fields of research and industry. It is also used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology , indicating its potential in drug development.

属性

IUPAC Name

1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-8-11(18-12(15)17-8)9-2-5-16-10(6-9)13(7-14)3-4-13/h2,5-6H,3-4H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEIHQRIBSDOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of {5-[2-(1-cyano-cyclopropyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester (Step 18.2) (295 mg), DCM (4 mL) and TFA (1 mL) is stirred for 2 h at rt and then concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 182 mg of the title compound: ESI-MS: 257.1 [M+H]+; tR=2.54 min (System 1); TLC: Rf=0.30 ((DCM/MeOH/NH3aq, 94:5:1).
Name
{5-[2-(1-cyano-cyclopropyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester
Quantity
295 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 2
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 3
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 6
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。